2-Bromo-4,4,4-trifluorocrotononitrile
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Overview
Description
2-Bromo-4,4,4-trifluorocrotononitrile is a fascinating chemical compound that finds significant utility in scientific research. Its unique properties make it an excellent candidate for various applications, such as organic synthesis, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,4,4-trifluorocrotononitrile can be synthesized by reacting 3,3,3-trifluoro-1-chloropropene with sodium cyanide or potassium cyanide in a polar proton inert solvent under the effect of a phase transfer catalyst and a polymerization inhibitor .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4,4-trifluorocrotononitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium cyanide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Reagents such as hydrogen halides and other electrophiles are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nitriles.
Addition Reactions: Products include addition compounds with electrophiles.
Scientific Research Applications
2-Bromo-4,4,4-trifluorocrotononitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Drug Discovery: The compound’s unique properties make it a valuable candidate for developing new pharmaceuticals.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-4,4,4-trifluorocrotononitrile exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Another brominated compound used in organic synthesis.
4-Bromo-2,3,5,6-tetrafluorobenzonitrile: A polyfluoroarene used as an aryl fluorinated building block.
Uniqueness
2-Bromo-4,4,4-trifluorocrotononitrile is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical characteristics.
Properties
IUPAC Name |
(Z)-2-bromo-4,4,4-trifluorobut-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H/b3-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUGKXQZOZLYLJ-IWQZZHSRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C#N)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C#N)\Br)\C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.